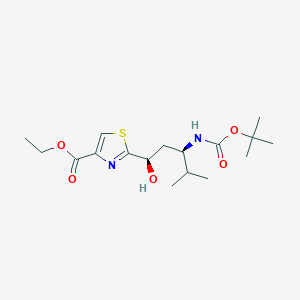

Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

Description

Table 1: Key 1H NMR Assignments

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.87 | d (J = 6.8 Hz) | 3H | C4' methyl |

| 0.89 | d (J = 6.8 Hz) | 3H | C5' methyl |

| 1.39 | s | 9H | Boc tert-butyl |

| 3.49–3.61 | m | 1H | C3 methine |

| 4.36 | d (J = 9.6 Hz) | 1H | C1 hydroxyl-bearing methine |

| 6.16 | t (J = 6.2 Hz) | 1H | NH (Boc) |

The doublets at 0.87 and 0.89 ppm (3H each) correspond to the diastereotopic methyl groups on the pentyl chain, confirming their non-equivalent environments. The singlet at 1.39 ppm (9H) arises from the Boc group’s tert-butyl moiety, while the multiplet at 3.49–3.61 ppm (1H) reflects the C3 methine proton adjacent to the Boc group. The doublet at 4.36 ppm (J = 9.6 Hz) indicates restricted rotation around the C1–C2 bond due to hydrogen bonding between the hydroxyl and thiazole nitrogen.

13C NMR data further corroborates the structure:

- δ 165.2 ppm : Thiazole C4 carboxylate carbonyl.

- δ 80.1 ppm : Boc carbonyl carbon.

- δ 52.4 ppm : C3 methine carbon.

The NH proton resonance at 6.16 ppm (t, J = 6.2 Hz) suggests intramolecular hydrogen bonding with the hydroxyl group, stabilizing a γ-turn conformation in the pentyl chain. Variable-temperature NMR studies of analogous compounds reveal that this conformation persists across a wide temperature range (−50°C to 50°C), underscoring its thermodynamic stability.

Propriétés

Numéro CAS |

944559-48-2 |

|---|---|

Formule moléculaire |

C17H28N2O5S |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C17H28N2O5S/c1-7-23-15(21)12-9-25-14(18-12)13(20)8-11(10(2)3)19-16(22)24-17(4,5)6/h9-11,13,20H,7-8H2,1-6H3,(H,19,22)/t11-,13-/m1/s1 |

Clé InChI |

GRYMFJTXVBVTGF-DGCLKSJQSA-N |

SMILES isomérique |

CCOC(=O)C1=CSC(=N1)[C@@H](C[C@H](C(C)C)NC(=O)OC(C)(C)C)O |

SMILES canonique |

CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NC(=O)OC(C)(C)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors, such as L-valine or D-erythrose, the side chain is built via sequential alkylation and oxidation steps. For example:

- Boc Protection : L-valine is Boc-protected using di-tert-butyl dicarbonate in the presence of triethylamine.

- Hydroxy Group Introduction : The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4), followed by stereoselective epoxidation.

- Methylpentyl Chain Installation : Grignard reaction with isobutylmagnesium bromide opens the epoxide, establishing the (1R,3R) configuration.

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) enables the construction of the chiral centers. A prochiral allylic carbonate undergoes AAA with a malonate nucleophile in the presence of a chiral PHOX ligand, achieving enantiomeric excess (ee) >90%.

Coupling the Side Chain to the Thiazole Core

The side chain is attached to the thiazole’s C2 position via amide bond formation or nucleophilic substitution.

Amide Coupling

The thiazole’s C2 position is functionalized as a carboxylic acid (via ethyl ester hydrolysis) and coupled to the Boc-protected amine using HOAt/HATU and triethylamine.

Conditions :

Nucleophilic Substitution

A bromine atom at C2 of the thiazole is displaced by the side chain’s amine under basic conditions (e.g., K2CO3 in acetone).

Conditions :

Industrial-Scale Synthesis Considerations

Scalability demands cost-effective reagents and minimal chromatography. Patent CN104370851A highlights a route avoiding hazardous azide reagents and ultralow temperatures:

- Boc-Glycinamide Synthesis : Boc-glycine ethyl ester reacts with ammonia in isopropanol (68.2% yield).

- Thioamide Formation : Lawesson’s reagent converts the amide to a thioamide in THF (74.3% yield).

- Thiazole Cyclization : Bromoacetaldehyde induces ring closure in methanol/pyridine (75.6% yield).

Advantages :

- No column chromatography required after cyclization.

- Reagents like Lawesson’s reagent are cost-effective and safer than azides.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le PCC (chlorochromate de pyridinium) ou le DMP (periodanate de Dess-Martin).

Réduction : Le groupe ester peut être réduit en alcool en utilisant des agents réducteurs tels que LiAlH4 (hydrure de lithium et d’aluminium).

Substitution : Le groupe amino protégé par Boc peut subir des réactions de substitution nucléophile, en particulier après déprotection.

Réactifs et conditions courants

Oxydation : PCC, DMP ou KMnO4 (permanganate de potassium).

Réduction : LiAlH4, NaBH4 (borohydrure de sodium).

Substitution : Nucléophiles tels que les amines ou les thiols, souvent en présence d’une base.

Principaux produits

Oxydation : Formation d’une cétone ou d’un aldéhyde.

Réduction : Formation d’un alcool.

Substitution : Formation de dérivés de thiazole substitués.

Applications De Recherche Scientifique

Biological Activities

Research indicates that thiazole derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate have shown effectiveness against various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.

- Anticancer Properties : Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types, making it a candidate for further investigation in oncology.

Drug Development

The compound's structure allows for modifications that can lead to improved pharmacological profiles. Its application in drug development includes:

- Prodrug Formulations : The tert-butoxycarbonyl (Boc) group can be used to protect amino groups, enhancing the compound's stability and bioavailability. This makes it suitable for prodrug strategies where controlled release is essential.

Targeted Therapy

Given its unique structure, this compound could be designed for targeted therapies, particularly in cancer treatment. The specificity of thiazole derivatives for certain biological targets can lead to reduced side effects compared to traditional chemotherapeutics.

Case Studies

Several studies have highlighted the potential of thiazole derivatives in various therapeutic contexts:

Mécanisme D'action

Le mécanisme d’action du 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-méthylpentyl)thiazole-4-carboxylate d’éthyle dépendrait de son application spécifique.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Features of Ethyl 2-((1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate and Analogs

Activité Biologique

Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H26N2O4S

- Molecular Weight : 342.46 g/mol

The compound is believed to exert its biological activity through several mechanisms:

- Inhibition of Mitotic Kinesins : It shows potential in inhibiting HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation, resulting in aberrant cell division and apoptosis in cancer cells .

- Cell Cycle Disruption : By affecting the dynamics of microtubules during mitosis, it may induce cell cycle arrest, particularly in cells with amplified centrosomes .

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in vitro:

- HSET Inhibition : The compound displayed micromolar inhibition of HSET with high selectivity against other kinesins like Eg5. It was shown to induce multipolar mitoses in centrosome-amplified human cancer cell lines at concentrations as low as 15 μM .

| Concentration (μM) | % Multipolar Mitoses (Centrosome-Amplified Cells) |

|---|---|

| 0 | 5% |

| 5 | 8% |

| 15 | 21% |

Case Studies

A notable case study involved the use of this compound on DLD1 colon cancer cells, where it was found to increase multipolarity significantly compared to untreated controls. This suggests a promising avenue for therapeutic intervention in cancers characterized by centrosome amplification .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Half-Life : Preliminary studies indicate a half-life of approximately 215 minutes in plasma, suggesting moderate stability which is favorable for therapeutic use .

Toxicology and Safety Profile

Safety assessments are integral when considering new compounds for clinical use. The compound has been evaluated for cytotoxicity against non-cancerous cell lines and exhibited selective toxicity towards cancerous cells at therapeutic concentrations, indicating a potentially favorable safety profile .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate?

Answer:

The synthesis typically involves cyclization of thioamide precursors and stereoselective functionalization. For example:

- Thioamide cyclization : A thioamide intermediate (e.g., compound 90 in ) reacts with ethyl bromopyruvate under basic conditions to form the thiazole core. This method yields the thiazole-4-carboxylate scaffold with moderate efficiency (42% yield reported for a similar compound) .

- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amino group, ensuring regioselectivity in subsequent steps .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis may be used to achieve the (1R,3R) configuration. For instance, TiCl₄-mediated aldol reactions (as in ) can enforce stereochemistry in hydroxyalkyl sidechains .

Basic: How is the stereochemistry of the compound confirmed experimentally?

Answer:

- 1H NMR analysis : Coupling constants (e.g., J = 6.2 Hz for diastereotopic protons in the hydroxyalkyl chain) and splitting patterns help infer spatial arrangements .

- Chiral chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, confirming the absence of racemization .

- X-ray crystallography : While not directly reported for this compound, crystallographic data for structurally analogous molecules (e.g., ) validate stereochemical assignments .

Advanced: How does the Boc group influence reactivity in downstream derivatization?

Answer:

The Boc group:

- Protects the amine : Prevents unwanted nucleophilic reactions during ester hydrolysis or thiazole functionalization.

- Facilitates deprotection : Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) cleanly remove the Boc group, enabling further modifications (e.g., peptide coupling or alkylation) without degrading the thiazole ring .

- Impacts solubility : The bulky tert-butyl moiety enhances solubility in organic solvents, simplifying purification via silica gel chromatography .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Answer:

- Low-temperature reactions : Conducting critical steps (e.g., aldol additions) at 0°C minimizes thermal racemization .

- Enantioselective catalysis : Chiral Lewis acids (e.g., TiCl₄ with enantiopure ligands) enforce stereochemistry in hydroxyalkyl chain formation .

- In-line monitoring : Use of chiral HPLC or circular dichroism (CD) spectroscopy during intermediate steps ensures stereochemical integrity .

Basic: What spectroscopic techniques characterize this compound?

Answer:

Key techniques include:

- 1H NMR : Peaks at δ 1.46 ppm (Boc methyl groups) and δ 8.12 ppm (thiazole C-H) confirm structural motifs. Coupling constants (e.g., J = 6.9 Hz for the ethyl ester) validate connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines the exact mass (e.g., m/z 716.93 for a related compound in ) .

- Infrared (IR) spectroscopy : Stretching frequencies for C=O (ester: ~1720 cm⁻¹) and N-H (Boc: ~3350 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling predict biological target interactions?

Answer:

- Molecular docking : Software like AutoDock Vina models the compound’s binding to targets (e.g., P-glycoprotein, as in ). The thiazole ring and Boc group may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .

- Molecular dynamics (MD) : Simulations assess stability of ligand-target complexes under physiological conditions, highlighting residues critical for binding .

- QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., ester vs. carboxylic acid) with activity trends .

Advanced: What are key challenges in optimizing synthetic yield while preserving stereochemistry?

Answer:

- Racemization : Prolonged reaction times or high temperatures during esterification or Boc deprotection can invert stereocenters. Mitigated by strict temperature control (<25°C) .

- Purification losses : Silica gel chromatography may degrade labile stereocenters. Alternatives like centrifugal partition chromatography (CPC) improve recovery .

- Side reactions : Competing cyclization or oxidation pathways (e.g., hydroxyl group oxidation) require inert atmospheres and radical scavengers .

Basic: What functional groups are critical for the compound’s bioactivity?

Answer:

- Thiazole ring : Aromatic heterocycle participates in π-π stacking with protein targets (e.g., ’s P-glycoprotein inhibitors) .

- Boc-protected amine : Enhances membrane permeability and protects against metabolic degradation .

- Hydroxyalkyl chain : The (1R,3R)-configured hydroxyl group is essential for hydrogen-bonding interactions, influencing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.